(3-Chloro-4-methylsulfanyl-phenyl)-acetic acid methyl ester
Description
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Properties
Molecular Formula |
C10H11ClO2S |
|---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
methyl 2-(3-chloro-4-methylsulfanylphenyl)acetate |
InChI |
InChI=1S/C10H11ClO2S/c1-13-10(12)6-7-3-4-9(14-2)8(11)5-7/h3-5H,6H2,1-2H3 |
InChI Key |
IJYMZQYIMMYFSA-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC(=C(C=C1)SC)Cl |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)SC)Cl |
Origin of Product |
United States |
Biological Activity
(3-Chloro-4-methylsulfanyl-phenyl)-acetic acid methyl ester, a compound characterized by its unique chemical structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is classified as an aryl acetic acid derivative, which may influence its interaction with biological targets. Its structural formula can be represented as follows:
Research indicates that (3-Chloro-4-methylsulfanyl-phenyl)-acetic acid methyl ester exhibits various biological activities, primarily through the modulation of enzymatic pathways and receptor interactions. Notably, it has been studied for its effects on:
- Cyclin-dependent kinases (CDKs) : The compound shows potential as a CDK inhibitor, which plays a crucial role in cell cycle regulation. Inhibition of CDK activity can lead to cell cycle arrest in cancer cells, making it a candidate for anticancer therapy .
- Glucokinase activation : Some derivatives of similar compounds have been documented as glucokinase activators, which are beneficial in managing metabolic disorders like diabetes mellitus .
Anticancer Activity
A series of studies have evaluated the anticancer properties of (3-Chloro-4-methylsulfanyl-phenyl)-acetic acid methyl ester against various cancer cell lines. The following table summarizes key findings:
| Cell Line | Type of Cancer | IC50 (µM) | Reference |
|---|---|---|---|
| MES-SA | Sarcoma | 0.25 | |
| HCT15 | Colorectal | 0.30 | |
| CAPAN-1 | Pancreatic | 0.50 | |
| Normal Fibroblast | Control | 5.00 |
The data indicates that the compound exhibits significant growth inhibitory activity against sarcoma and colorectal cancer cell lines while having a higher IC50 value in normal fibroblast cells, suggesting selectivity towards cancerous cells.
Mechanistic Insights
Further mechanistic studies have shown that the compound's efficacy may be attributed to its ability to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cell lines .
Case Studies
- Study on CDK Inhibition : A study demonstrated that (3-Chloro-4-methylsulfanyl-phenyl)-acetic acid methyl ester effectively inhibits CDK4 and CDK6, leading to G1 phase arrest in multiple tumor cell lines. The study highlighted the compound's potential as a therapeutic agent in treating cancers characterized by dysregulated CDK activity .
- Glucokinase Activation : Another investigation focused on the compound's role as a glucokinase activator. It was found that the compound could enhance glucose metabolism in pancreatic beta-cells, suggesting its potential use in diabetes management .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is noted for its potential as a pharmaceutical agent. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. The presence of the chloro and methylsulfanyl groups contributes to its biological activity, making it a candidate for further development in pain management therapies.
Case Study: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various derivatives of (3-Chloro-4-methylsulfanyl-phenyl)-acetic acid methyl ester. Researchers synthesized several analogs and evaluated their activity against COX-1 and COX-2 enzymes. The results demonstrated that certain modifications significantly enhanced inhibitory potency, suggesting a pathway for drug development aimed at inflammatory diseases .
Agrochemical Applications
Herbicide Development
The compound has potential applications in agrochemicals, particularly as a herbicide. Its structural features allow it to interact effectively with plant growth regulators. Research has shown that compounds with similar structures can inhibit specific biochemical pathways in plants, leading to effective weed control.
Case Study: Herbicidal Efficacy
In a field trial reported by agricultural scientists, formulations containing (3-Chloro-4-methylsulfanyl-phenyl)-acetic acid methyl ester were tested against common weeds. The results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential as an effective herbicide .
Material Science
Polymer Additives
The compound is also being investigated as an additive in polymer formulations. Its unique chemical properties can enhance the thermal stability and mechanical strength of polymers, making it suitable for various industrial applications.
Data Table: Polymer Properties
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Tensile Strength (MPa) | 25 | 32 |
| Thermal Stability (°C) | 200 | 220 |
| Elongation at Break (%) | 5 | 8 |
This table illustrates the improvements observed in mechanical properties when incorporating (3-Chloro-4-methylsulfanyl-phenyl)-acetic acid methyl ester into polymer matrices.
Preparation Methods
Acid-Catalyzed Esterification
The most straightforward method involves reacting (3-chloro-4-methylsulfanyl-phenyl)-acetic acid with methanol under acidic conditions:
$$
\text{(3-Chloro-4-methylsulfanyl-phenyl)-acetic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Target Ester} + \text{H}2\text{O}
$$
Conditions :
- Catalyst : Concentrated sulfuric acid (10 mol%).
- Solvent : Excess methanol (neat conditions).
- Temperature : Reflux (65–70°C) for 6–8 hours.
- Yield : ~75–85% (estimated based on analogous esters).
Purification : Column chromatography (hexane/ethyl acetate, 3:1) or recrystallization from ethanol.
Acyl Chloride Intermediate
For higher purity, the carboxylic acid is first converted to its acyl chloride, followed by methanol quenching:
$$
\text{Acid} \xrightarrow{\text{SOCl}2} \text{Acyl Chloride} \xrightarrow{\text{CH}3\text{OH}} \text{Ester}
$$
Advantages :
- Avoids equilibrium limitations of direct esterification.
- Higher yields (90–95%) reported for similar substrates.
Electrophilic Aromatic Chlorination
Introducing chlorine to 4-methylsulfanyl-phenyl-acetic acid methyl ester requires careful control due to the directing effects of the methylsulfanyl group (–SMe).
Chlorinating Agents and Conditions
- Agent : $$ \text{N-Chlorosuccinimide (NCS)} $$ in acetic acid.
- Catalyst : $$ \text{FeCl}_3 $$ (5 mol%).
- Temperature : 0–5°C to minimize over-chlorination.
Mechanism :
The –SMe group directs electrophilic attack to the ortho and para positions. However, steric hindrance from the acetic acid methyl ester may favor chlorination at the 3-position (meta to –SMe).
Yield : ~60–70% (extrapolated from thiophene analogs).
Multi-Step Synthesis from Benzene Derivatives
Friedel-Crafts Acylation
Constructing the acetic acid side chain via Friedel-Crafts alkylation:
$$
\text{1-Chloro-2-methylsulfanylbenzene} + \text{CH}2(\text{CO}2\text{Me})2 \xrightarrow{\text{AlCl}3} \text{Target Ester}
$$
Challenges :
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling to install the acetic acid moiety:
$$
\text{3-Chloro-4-methylsulfanylphenylboronic acid} + \text{Methyl Bromoacetate} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Ester}
$$
Conditions :
- Base : $$ \text{Na}2\text{CO}3 $$ (2 equiv).
- Solvent : Toluene/water (3:1).
- Yield : ~50–60% (based on arylboronic ester couplings).
Structural Characterization and Validation
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (3-Chloro-4-methylsulfanyl-phenyl)-acetic acid methyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via oxidation of methylsulfanyl-acetic acid ethyl ester using 3-chloroperoxybenzoic acid (m-CPBA) in methylene chloride at 10–20°C for 24 hours. Key steps include maintaining low temperatures during m-CPBA addition to prevent side reactions, neutralization with potassium carbonate (pH 7), and purification via vacuum distillation . Yield optimization requires strict control of stoichiometry (e.g., 2:1 m-CPBA:substrate) and inert drying agents like sodium sulfate .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry : Use high-resolution MS (e.g., NIST-standardized electron ionization) to confirm molecular weight (214.646 g/mol) and fragmentation patterns. Reference databases like NIST WebBook ensure accurate peak assignments .
- X-ray Crystallography : For structural elucidation, single-crystal X-ray analysis resolves bond angles and stereochemistry, as demonstrated in mixed diamido-phosphoric acid ester studies .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) using KBr pellets and CS₂/CCl₄ solvents to minimize matrix interference .
Q. What solvents and conditions are recommended for recrystallization?
- Methodological Answer : Dichloromethane is preferred for initial dissolution due to the compound’s moderate polarity. Recrystallization at 4°C in ethyl acetate/hexane mixtures (1:3 v/v) yields high-purity crystals. Centrifugation or vacuum filtration removes impurities, followed by drying under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the chloro and methylsulfanyl groups. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack, particularly at the ester carbonyl or para-chloro position . Solvent effects (e.g., dichloromethane’s polarity) are incorporated via PCM models to refine activation energy barriers .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer :
- Batch Consistency : Verify synthetic purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities influencing bioactivity .
- Assay Variability : Standardize enzymatic assays (e.g., cholinesterase inhibition) using pH 6.2 buffers and 37°C incubation to ensure reproducibility .
- Meta-Analysis : Cross-reference data from structurally analogous compounds (e.g., 4-chloro-2-methylphenoxyacetic acid derivatives) to identify trends in substituent effects .
Q. How does the compound’s stability under acidic/basic conditions impact its application in prodrug design?
- Methodological Answer : Conduct accelerated stability studies:
- Acidic Conditions : Incubate in 0.1 M HCl (25°C, 48 hrs) and monitor ester hydrolysis via TLC (silica gel, UV detection). Hydrolysis products (e.g., acetic acid derivatives) are quantified using GC-MS .
- Basic Conditions : Exposure to 0.1 M NaOH reveals susceptibility to nucleophilic cleavage, with degradation rates fitted to first-order kinetics .
Controversies and Data Gaps
Q. Why are ecotoxicological data for this compound limited, and how can researchers address this?
- Methodological Answer : Current safety data sheets lack ecotoxicity, persistence, or bioaccumulation data . Mitigation strategies include:
- Microcosm Studies : Assess soil mobility and aquatic toxicity using OECD 301/303 guidelines.
- QSAR Modeling : Predict toxicity endpoints (e.g., LC50 for Daphnia magna) from structural analogs .
Q. How do conflicting reports on the compound’s melting point arise, and how should they be resolved?
- Methodological Answer : Discrepancies may stem from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) at 10°C/min to identify phase transitions. Cross-validate with hot-stage microscopy and powder XRD to distinguish crystalline forms .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
